molecular formula C11H10N2O2 B2880698 3-cyclopropyl-1H-quinazoline-2,4-dione CAS No. 30385-94-5

3-cyclopropyl-1H-quinazoline-2,4-dione

Cat. No.: B2880698
CAS No.: 30385-94-5
M. Wt: 202.213
InChI Key: RPDKLRIUOOJMKI-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Derivatives in Drug Discovery

The quinazoline scaffold, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. nih.gov Its derivatives are recognized as a significant class of biologically active compounds, attracting considerable attention from researchers due to their extensive pharmacological applications. nih.gov The versatility of the quinazoline nucleus makes it a fundamental building block in the design and synthesis of novel therapeutic agents. ekb.eg

Quinazoline derivatives have been shown to exhibit a remarkable breadth of biological activities. researchgate.net These include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, anticonvulsant, and antihypertensive properties. nih.govmdpi.comnih.gov The wide-ranging therapeutic potential has led to the development of several FDA-approved drugs incorporating the quinazoline structure, validating its importance in medicine. nih.govnih.gov For instance, Gefitinib and Erlotinib are well-known anticancer agents used in targeted cancer therapy. nih.gov The diverse bioactivity has established quinazoline and its analogues as crucial pharmacophores in the ongoing quest for new and more effective treatments for a variety of diseases. mdpi.comnih.gov

Table 1: Pharmacological Activities of Quinazoline Derivatives

Pharmacological Activity Description References
Anticancer Inhibition of cancer cell growth, often by targeting specific enzymes like tyrosine kinases (e.g., EGFR). ekb.egmdpi.comnih.gov
Antimicrobial Activity against various bacterial (Gram-positive and Gram-negative) and fungal strains. mdpi.comnih.govnih.gov
Anti-inflammatory Reduction of inflammation, a key factor in many chronic diseases. nih.govmdpi.comekb.eg
Antiviral Inhibition of viral replication, including activity against influenza viruses. mdpi.comnih.gov
Anticonvulsant Efficacy in controlling seizures, demonstrating effects on the central nervous system. nih.govnih.gov
Antihypertensive Ability to lower high blood pressure. Marketed drugs like Prazosin and Doxazosin are examples. nih.govnih.gov
Antidiabetic Potential to manage diabetes, with some derivatives showing promising results in preclinical studies. mdpi.com

| Antioxidant | Capacity to neutralize harmful free radicals in the body. | mdpi.com |

Overview of Quinazoline-2,4-Dione as a Privileged Structure

Within the broad family of quinazolines, the quinazoline-2,4(1H,3H)-dione moiety is distinguished as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The quinazoline-2,4-dione core, featuring two carbonyl groups at the C-2 and C-4 positions, is a prominent member of the quinazolinone family. nih.govekb.eg

The utility of this scaffold is demonstrated by its presence in a multitude of compounds with diverse biological functions, including antimicrobial, anticancer, antiplatelet, anticonvulsant, and anti-inflammatory activities. nih.gov The structural features of quinazoline-2,4-dione allow for substitutions at various positions, particularly at the N-1 and N-3 positions of the pyrimidine ring. nih.govnih.gov This chemical tractability enables chemists to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties for a specific biological target. Research has shown that introducing different substituents at these positions can significantly influence the compound's biological activity. nih.govnih.gov For example, quinazoline-2,4-dione derivatives have been developed as potent inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP-1/2), which are crucial targets in cancer therapy. rsc.orgresearchgate.net

Scope and Research Focus on 3-Cyclopropyl-1H-Quinazoline-2,4-Dione Derivatives

The strategic combination of known pharmacophores is a common approach in drug design to create novel molecules with enhanced or new biological activities. The focus on this compound derivatives exemplifies this strategy, merging the privileged quinazoline-2,4-dione scaffold with a cyclopropyl (B3062369) group. The cyclopropyl moiety is a small, conformationally constrained ring that is of great interest to medicinal chemists. Its incorporation into a larger molecule can significantly impact properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.

Research into N-substituted quinazoline-2,4-diones is an active area of investigation. nih.gov The synthesis of the closely related compound, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, has been reported as a versatile intermediate for creating biologically active compounds, highlighting the scientific interest in combining these two structural motifs. orientjchem.org Studies on various N1 and N3-substituted quinazoline-2,4-dione derivatives have explored their potential as novel therapeutic agents. For instance, derivatives bearing guanidine (B92328) moieties have been investigated as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1) and as anti-inflammatory agents. nih.gov Other research has focused on designing derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to combat bacterial resistance. nih.gov The specific introduction of a cyclopropyl group at the N-3 position is a targeted modification aimed at exploring new chemical space and potentially discovering compounds with unique pharmacological profiles.

Table 2: Research on N-Substituted Quinazoline-2,4-dione Derivatives

Substitution Position(s) Attached Moiety/Group Targeted Biological Activity References
N1 and N3 Guanidine moieties NHE-1 Inhibition, Anti-inflammatory nih.gov
N1 and N3 Oxadiazole and other heterocyclic rings Antibacterial (Gyrase/Topoisomerase IV Inhibition) nih.gov
N1 3-Amino pyrrolidine (B122466) moiety Anticancer (PARP-1/2 Inhibition) rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDKLRIUOOJMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinazoline 2,4 Dione Cores

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of quinazoline-2,4-diones have been refined over many years and remain fundamental to the production of these heterocyclic compounds. These routes often begin with readily available starting materials like anthranilic acid and its derivatives.

One of the most common and direct methods for constructing the quinazoline-2,4-dione core involves the cyclization of anthranilic acid or its derivatives. A frequent approach is the reaction of anthranilic acid with urea (B33335) at elevated temperatures, typically between 150-160°C, leading to the formation of the desired dione (B5365651) structure.

Another variation of this method involves a one-pot synthesis where anthranilic acid derivatives are first reacted with potassium cyanate (B1221674) in water at room temperature. This initial step forms a corresponding urea derivative. Subsequent cyclization of this intermediate is achieved by adding a base, such as sodium hydroxide, to the same reaction vessel, which then yields the monosodium salt of the quinazoline-2,4-dione. The final product is obtained in high purity and near-quantitative yield after acidification with hydrochloric acid. This method is noted for its simplicity and the ease of product isolation by filtration. acs.org

Esters of anthranilic acid can also serve as starting materials. For instance, the annulation of anthranilic esters with N-pyridyl ureas has been shown to produce 3-substituted quinazoline-2,4-diones. This reaction proceeds through the initial formation of an ethyl 2-(3-(pyridin-2-yl)ureido)benzoate intermediate, which then undergoes cyclocondensation to form the final product. researchgate.net

Starting MaterialReagent(s)Key Features
Anthranilic AcidUreaHigh-temperature reaction (150-160°C).
Anthranilic Acid Derivatives1. Potassium Cyanate 2. NaOH, then HClOne-pot, room temperature reaction in water with high yields. acs.org
Anthranilic EstersN-pyridyl UreasForms 3-substituted quinazoline-2,4-diones via a ureido-benzoate intermediate. researchgate.net

Isatoic anhydride (B1165640) is a versatile and frequently used precursor for the synthesis of 3-substituted quinazoline-2,4-diones. The general strategy involves the reaction of isatoic anhydride with a primary amine, which leads to the opening of the anhydride ring and the formation of a 2-aminobenzamide (B116534) intermediate. This intermediate is then cyclized to form the quinazoline-2,4-dione ring.

For the synthesis of the unsubstituted quinazoline-2,4-dione, isatoic anhydride can be reacted with urea in a solvent such as dimethylformamide (DMF) at high temperatures. The reaction proceeds with the evolution of ammonia, and the product can be isolated by precipitation upon the addition of water and methanol.

Isatoic Anhydride ReactantSecond ReactantCyclizing AgentKey Features
Isatoic AnhydridePrimary Amine (e.g., R-NH2)Triphosgene (B27547)One-pot synthesis of 3-substituted derivatives. researchgate.net
Isatoic AnhydrideUreaHeatSynthesis of the unsubstituted quinazoline-2,4-dione core.

An alternative approach to the quinazoline-2,4-dione core involves the condensation of 2-halobenzoates with monoalkylureas. This method is particularly useful for the regioselective synthesis of 3-N-alkyl isomers. A notable example is a tandem palladium-catalyzed arylation-ester amidation sequence. In this process, an o-halobenzoate is reacted with a monoalkylurea in the presence of a palladium catalyst. This reaction facilitates both the formation of the C-N bond and the subsequent cyclization to yield the 3-substituted quinazoline-2,4-dione. This method offers a high degree of regioselectivity, favoring the formation of the 3-N-alkylated product.

The Baeyer-Villiger oxidation is a well-established reaction that typically involves the oxidation of a ketone to an ester or a lactone using a peroxyacid. This reaction has also been adapted for the synthesis of the quinazoline-2,4-dione core, starting from 4-iminoisatins. In this approach, the 4-imino group of the isatin (B1672199) derivative is oxidized, leading to the insertion of an oxygen atom and the formation of the dione structure. While this method is cited as a viable route for the synthesis of 3-substituted quinazoline-2,4-diones, specific details and examples in the literature are less common compared to other classical routes. The general mechanism of the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate, followed by the migration of a substituent to an oxygen atom.

The direct carbonylation of 2-aminobenzamides provides another important route to quinazoline-2,4-diones. This method relies on the introduction of a carbonyl group that facilitates the cyclization to form the dione ring. Historically, highly toxic reagents such as phosgene (B1210022) were used for this purpose. However, due to safety concerns, a variety of phosgene surrogates have been developed and are now more commonly employed.

One such modern carbonylating agent is di-tert-butyl dicarbonate (B1257347) ((Boc)2O). In a metal-free, one-pot synthesis, 2-aminobenzamides can be reacted with (Boc)2O in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds smoothly to afford 3-substituted quinazoline-2,4-diones in good to excellent yields. The reaction is tolerant of a range of substituents, including alkyl, benzyl (B1604629), and aryl groups at the 3-position. acs.org

Another green and sustainable approach involves the use of carbon dioxide (CO2) as the carbonylating agent. This method allows for the synthesis of both N-unsubstituted and N3-substituted quinazoline-2,4(1H,3H)-diones from o-aminobenzamides and CO2 at atmospheric pressure and room temperature.

Starting MaterialCarbonylating AgentCatalyst/ConditionsKey Features
2-Amino-N-substituted benzamidesDi-tert-butyl dicarbonate ((Boc)2O)4-Dimethylaminopyridine (DMAP)Metal-free, one-pot synthesis of 3-substituted derivatives. acs.org
o-AminobenzamidesCarbon Dioxide (CO2)Atmospheric pressure, room temperatureGreen and sustainable method for N-unsubstituted and N3-substituted products.

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. This has led to the emergence of advanced and green chemistry approaches for the synthesis of quinazoline-2,4-diones.

As mentioned previously, the use of water as a solvent in the one-pot synthesis from anthranilic acid derivatives and potassium cyanate represents a significant green improvement. This method eliminates the need for volatile organic solvents and simplifies the work-up procedure, as the product can be isolated by simple filtration. acs.org

The utilization of CO2 as a carbonylating agent in the synthesis from 2-aminobenzamides is another prime example of a green chemistry approach. By using a readily available, non-toxic, and renewable C1 source, this method provides a more sustainable alternative to traditional carbonylating agents like phosgene.

Furthermore, research into catalytic systems, such as the use of SBA-Pr-SO3H as a nanoporous heterogeneous acid catalyst for the reaction of 2-aminobenzamide and aromatic benzoyl chlorides under solvent-free conditions, highlights the move towards more efficient and reusable catalytic processes. These advanced methods not only reduce the environmental impact but also often offer improved yields and simpler reaction procedures.

Metal-Free Catalysis and Organocatalysis

In recent years, a significant shift towards sustainable chemistry has spurred the development of metal-free and organocatalytic methods for the synthesis of quinazoline-2,4-diones. These approaches avoid the use of potentially toxic and expensive heavy metals.

One notable metal-free, one-pot synthesis involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst for the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate ((Boc)2O). nih.gov This method uses (Boc)2O as a key precursor for the C2-carbonyl group of the quinazolinedione. nih.gov The reaction proceeds efficiently under microwave irradiation or even at room temperature for certain activated substrates. nih.gov This strategy is compatible with a variety of functional groups and offers good to excellent yields. nih.gov

Organocatalysts such as p-toluenesulfonic acid (PTSA) have also been employed. For instance, a two-step approach using oxalyl chloride as the carbonyl precursor followed by PTSA-catalyzed hydrogenation and condensation has been developed, offering mild reaction conditions and high yields. Furthermore, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide under solvent-free conditions.

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, as they reduce the number of work-up and purification steps, saving time, and resources, and minimizing waste. Several one-pot methods for quinazoline-2,4-dione synthesis have been reported.

The aforementioned DMAP-catalyzed reaction of 2-aminobenzamides and (Boc)2O is a prime example of a one-pot procedure. nih.gov Another approach involves a three-component reaction of isatoic anhydride, an amine, and a carbonyl source. For instance, the reaction of isatoic anhydride and a primary amine with triphosgene in the presence of a base can provide 3-substituted quinazoline-2,4-diones in a single pot. Similarly, multicomponent reactions (MCRs) have been developed, such as the palladium-catalyzed reaction of 2-iodoanilines, isocyanides, and atmospheric CO2 to yield quinazoline-2,4(1H,3H)-diones.

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become an important tool in medicinal chemistry for the rapid generation of libraries of compounds for biological screening. This technique has been successfully applied to the synthesis of quinazoline-2,4-diones. These methods allow for the efficient derivatization of the quinazoline-2,4-dione scaffold, particularly at the N-3 position. nih.gov By anchoring the starting material to a solid support, excess reagents and by-products can be easily washed away, simplifying the purification process.

One strategy involves the use of resin-bound primary amines, which can be reacted with various reagents to build the quinazoline-2,4-dione ring. This approach facilitates the creation of diverse libraries of N-substituted analogs for structure-activity relationship (SAR) studies.

Carbon Dioxide (CO2) as a Carbonyl Source

The utilization of carbon dioxide as a C1 building block is a key area of green chemistry, as it provides an abundant, inexpensive, and non-toxic alternative to hazardous carbonylating agents like phosgene. The chemical fixation of CO2 into valuable organic molecules is a highly desirable transformation.

The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2 is a well-established and atom-economical route. rsc.org This reaction is often facilitated by a variety of catalysts, including organic bases (e.g., DBU, TMG), inorganic bases, and ionic liquids. rsc.org The reaction conditions can be optimized to proceed at atmospheric pressure of CO2, making it a more environmentally friendly process. For example, mesoporous smectites incorporating alkali hydroxides have been shown to catalyze this reaction effectively. rsc.org

Applications of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable nature. They have been successfully employed in the synthesis of quinazoline-2,4(1H,3H)-diones.

In the synthesis from 2-aminobenzonitriles and CO2, certain ionic liquids can act as both the solvent and the catalyst. For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) has been shown to efficiently promote the reaction at atmospheric pressure, with the added benefit of easy product separation and catalyst recycling. The basicity and nucleophilicity of the ionic liquid's anion play a crucial role in activating the reactants.

Cu(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC)

While not a direct method for forming the quinazoline-2,4-dione core itself, the Copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for functionalizing the quinazoline-2,4-dione scaffold. This reaction allows for the efficient and specific coupling of an azide-functionalized quinazolinedione with a terminal alkyne, or vice versa. This methodology is particularly useful for creating complex molecules and bioconjugates with high yields and selectivity.

Specific Synthetic Pathways for 3-Cyclopropyl-1H-Quinazoline-2,4-Dione and Analogs

While the above methods describe the general synthesis of the quinazoline-2,4-dione core, the introduction of a cyclopropyl (B3062369) group at the N-3 position can be achieved through several established synthetic routes for 3-substituted analogs. The two most common and direct approaches are the reaction of isatoic anhydride with cyclopropylamine (B47189) and the N-alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione.

A prevalent method for the synthesis of 3-substituted quinazoline-2,4-diones involves the reaction of isatoic anhydride with a primary amine. In the case of this compound, this would involve the reaction of isatoic anhydride with cyclopropylamine. This reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of a 2-aminobenzamide intermediate, which then undergoes intramolecular cyclization to form the desired product. This reaction is often carried out by heating the reactants in a suitable solvent.

Another viable route is the direct N-alkylation of quinazoline-2,4(1H,3H)-dione. nih.gov This involves treating the parent heterocycle with a cyclopropyl halide (e.g., cyclopropyl bromide) or another suitable cyclopropylating agent in the presence of a base. nih.gov The base, such as potassium carbonate, deprotonates the nitrogen at the N-3 position, generating a nucleophilic anion that then displaces the leaving group on the cyclopropyl electrophile. This method is advantageous when the parent quinazoline-2,4(1H,3H)-dione is readily available.

A third potential pathway involves the reaction of a 2-aminobenzamide with cyclopropyl isocyanate. The isocyanate serves as the source for the C2-carbonyl and the N-3 cyclopropyl group. This reaction would proceed through the formation of a urea intermediate, which then undergoes intramolecular cyclization to yield the final product.

The table below summarizes the key starting materials for these proposed synthetic pathways.

Starting Material 1Starting Material 2Product
Isatoic AnhydrideCyclopropylamineThis compound
Quinazoline-2,4(1H,3H)-dioneCyclopropyl bromideThis compound
2-AminobenzamideCyclopropyl isocyanateThis compound

Introduction of Cyclopropyl Moiety

The introduction of a cyclopropyl group at the N-3 position of the quinazoline-2,4-dione ring system is a critical step in the synthesis of the target compound. While a direct, one-step synthesis of this compound is not extensively detailed in readily available literature, related syntheses of similar structures provide a strong basis for its preparation. One notable method involves the synthesis of a closely related analog, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. This synthesis provides a viable pathway for obtaining the necessary N-cyclopropyl-substituted aniline (B41778) precursor, which can then be cyclized to form the desired dione.

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of 3-substituted quinazoline-2,4-diones. A common and effective method involves the reaction of isatoic anhydride with a primary amine, in this case, cyclopropylamine. This reaction typically proceeds in a polar solvent, such as dimethylformamide (DMF) or ethanol, and may be heated to facilitate the reaction. The mechanism involves the nucleophilic attack of the cyclopropylamine on the carbonyl group of the isatoic anhydride, followed by ring-opening and subsequent intramolecular cyclization with the elimination of carbon dioxide and water to yield the final product.

Another potential route involves the reaction of 2-aminobenzamide with cyclopropyl isocyanate. This method would also lead to the formation of the desired this compound through a cyclocondensation reaction. The choice of synthetic route would depend on the availability of starting materials and the desired reaction conditions.

While the direct synthesis of this compound is not explicitly detailed, the synthesis of its dihydro analog has been reported. This synthesis begins with the reaction of 2-nitrobenzylbromide with cyclopropylamine in toluene. The resulting 1-cyclopropyl-N-(2-nitrobenzyl)methanamine is then subjected to a reduction of the nitro group to an amine, followed by cyclization to form the 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. This intermediate could potentially be oxidized to the desired this compound, although this subsequent step is not detailed in the available literature.

Regioselective Functionalization at N-1 and N-3 Positions

The quinazoline-2,4-dione scaffold possesses two nucleophilic nitrogen atoms at the N-1 and N-3 positions, allowing for regioselective functionalization. The selective introduction of alkyl or other functional groups at these positions is crucial for modifying the properties of the molecule. The regioselectivity of these reactions is influenced by several factors, including the reaction conditions, the nature of the electrophile, and the presence of substituents on the quinazoline (B50416) ring.

Direct alkylation of the unsubstituted quinazoline-2,4(1H,3H)-dione often leads to a mixture of N-1, N-3, and N-1,N-3 disubstituted products. However, by carefully controlling the reaction conditions, a degree of selectivity can be achieved. For instance, the use of a specific base and solvent system can favor alkylation at one position over the other.

A more reliable method for achieving high regioselectivity is through the use of protecting groups. For example, the N-3 position can be selectively protected, directing alkylation to the N-1 position. Subsequent deprotection then yields the N-1 substituted product. Conversely, selective N-1 protection would direct functionalization to the N-3 position. A common strategy for selective N-1 alkylation involves the use of a benzoyl protecting group at the N-3 position. The N-1 position of 3-benzoylquinazoline-2,4(1H,3H)-dione can be alkylated, followed by the removal of the benzoyl group to yield the N-1 alkylated product.

The table below summarizes various conditions for the regioselective N-alkylation of the quinazoline-2,4-dione core, highlighting the reagents, solvents, and resulting products.

Alkylating AgentBaseSolventPosition(s) AlkylatedYield (%)Reference
Ethyl chloroacetateK₂CO₃DMFN-1 and N-3- mdpi.com
Benzyl bromoacetateK₂CO₃DMFN-1 and N-362-65 nih.gov
Methyl iodideTMG-N-1-
Dimethyl carbonateK₂CO₃DMF (Microwave)N-1>94 mdpi.com
Diethyl carbonateK₂CO₃DMF (Microwave)N-1>92 mdpi.com
Benzyl chlorideK₂CO₃DMFN-382 juniperpublishers.com
Benzyl chlorideCs₂CO₃DMFN-381 juniperpublishers.com
Benzyl chlorideNaHDMFN-377.8 juniperpublishers.com

TMG: Tetramethylguanidine DMF: Dimethylformamide

The choice of base plays a significant role in directing the alkylation. For instance, in the alkylation with benzyl chloride, potassium carbonate, cesium carbonate, and sodium hydride all favor N-3 alkylation in DMF. juniperpublishers.com Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of quinazoline-2,4-diones, often leading to high yields in shorter reaction times. mdpi.com

Structural Characterization and Theoretical Investigations of Quinazoline 2,4 Dione Derivatives

Spectroscopic Characterization Techniques for Structure Confirmation

Spectroscopic analysis is fundamental to the unambiguous structural elucidation of synthesized organic compounds. For 3-cyclopropyl-1H-quinazoline-2,4-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinazoline (B50416) ring and the aliphatic protons of the cyclopropyl (B3062369) moiety. The four aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-8.5 ppm). The cyclopropyl group presents a unique signature, with the methine proton appearing as a multiplet further upfield, and the four diastereotopic methylene (B1212753) protons also giving rise to complex multiplets at even higher field. A broad singlet for the N1-H proton is also anticipated.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. Key signals include two distinct carbonyl carbons (C2 and C4) resonating significantly downfield (typically >150 ppm). The aromatic carbons of the fused benzene ring would appear in the approximate range of 115-140 ppm. The cyclopropyl group carbons would be observed in the upfield aliphatic region, with the methine carbon being distinct from the methylene carbons.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
>10.0 (br s, 1H)N1-H
7.0-8.5 (m, 4H)Ar-H
2.5-3.0 (m, 1H)Cyclopropyl-CH
0.5-1.5 (m, 4H)Cyclopropyl-CH₂
Note: This table presents predicted chemical shift ranges based on the general characteristics of the quinazoline-2,4-dione scaffold and cyclopropyl groups. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. Prominent, strong peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are expected in the region of 1650-1720 cm⁻¹. The N-H stretching vibration of the amide group at the N1 position typically appears as a broad band around 3200 cm⁻¹. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group appears just below 3000 cm⁻¹.

IR Absorption Bands (Predicted) *
Frequency (cm⁻¹)
~3200
>3000
<3000
1650-1720
1500-1600
Note: Predicted values based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (202.21 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns often involve the loss of the cyclopropyl group or parts of the pyrimidine-dione ring, providing further structural evidence.

Computational Chemistry and Molecular Modeling

Theoretical calculations provide valuable insights into the molecular structure, stability, and electronic properties that complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to optimize the three-dimensional geometry of this compound. These calculations help to predict bond lengths, bond angles, and dihedral angles, confirming the near-planar structure of the quinazoline core and determining the preferred orientation of the N-cyclopropyl substituent. The total energy calculated for the optimized structure is an indicator of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

Energy Gap Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in quantum chemistry that helps determine a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more prone to chemical reactions. nih.gov

For quinazoline-2,4-dione derivatives, this energy gap can be calculated using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The analysis of frontier orbitals (HOMO and LUMO) confirms the stability of the molecule and helps explain charge transfer interactions. researchgate.netnih.gov While specific values for this compound are not detailed in the available literature, studies on related derivatives show that the nature of substituents on the quinazoline ring significantly influences the HOMO-LUMO gap. researchgate.net Electron-donating groups tend to decrease the energy gap, potentially increasing the molecule's biological activity. nih.gov The cyclopropyl group at the N-3 position, being a saturated alkyl group, would be expected to have a distinct electronic influence on the quinazoline core, thereby modulating its reactivity and stability.

Table 1: General Principles of Energy Gap Analysis for Organic Molecules

ParameterIndicationImplication for Reactivity
Large HOMO-LUMO Gap High kinetic stabilityLow reactivity
Small HOMO-LUMO Gap Low kinetic stabilityHigh reactivity, more polarizable

This table presents generalized principles of frontier molecular orbital theory.

Thermochemical Properties and Enthalpy of Formation

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv), are critical for understanding the stability and energy content of a molecule. These parameters can be computationally predicted with a good degree of accuracy using DFT and other ab initio methods. mdpi.com Such calculations typically involve geometry optimization followed by frequency calculations, which allow for the determination of zero-point vibrational energy (ZPVE) and thermal corrections.

For the quinazoline-2,4-dione scaffold, theoretical calculations can predict the relative stability of different isomers and tautomers. mdpi.com While specific experimental or calculated thermochemical data for this compound are not presently available in published studies, these computational approaches provide a robust framework for determining its thermodynamic profile. The enthalpy of formation, in particular, would quantify the stability of the compound relative to its constituent elements in their standard states.

Aromaticity Assessment (e.g., NICS analysis)

Although no specific NICS analysis for this compound has been reported, such a study would be expected to confirm the high degree of aromaticity of the fused benzene ring. The pyrimidine-dione ring, by contrast, is generally considered non-aromatic. Understanding the aromatic character is vital as it influences the molecule's geometry, stability, and reactivity, including its ability to participate in π-π stacking interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to understand how a ligand, such as a quinazoline-2,4-dione derivative, might interact with the active site of a protein target.

The quinazoline-2,4-dione scaffold has been the subject of numerous docking studies against various biological targets, including bacterial enzymes like dihydrofolate reductase and eukaryotic initiation factor 2α, as well as cancer-related proteins like PARP-1. nih.govresearchgate.net These studies help elucidate the binding modes and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.

In silico Screening for Pharmacological Activity and Drug Design

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of compounds to identify those with a high probability of having a desired biological activity. mdpi.com This approach accelerates the drug discovery process by prioritizing molecules for synthesis and experimental testing.

The quinazoline-2,4-dione core is a "privileged scaffold" that has been incorporated into numerous compound libraries for virtual screening. nih.govmdpi.com These screening efforts have identified quinazoline-2,4-dione derivatives with potential antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities. nih.gov For instance, derivatives of this scaffold have been designed and identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, as well as potent PARP-1/2 inhibitors for cancer therapy. nih.govrsc.org

Computer-Aided Drug Design (CADD) and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are integral parts of this process. nih.govmdpi.com Although this compound has not been explicitly highlighted in the available large-scale screening studies, its unique substitution pattern makes it a candidate for inclusion in future drug design and discovery efforts targeting a range of therapeutic areas.

Structure Activity Relationship Sar Studies of Quinazoline 2,4 Dione Derivatives

Positional and Substituent Effects on Pharmacological Activity

Influence of N-1 Substitution

Modifications at the N-1 position of the quinazoline-2,4-dione ring are crucial for tuning the pharmacological profile of the derivatives. Studies have shown that introducing various substituents at this position can significantly impact their activity. For instance, the synthesis of N-1 alkylated quinazoline-2,4(1H,3H)-diones has been a strategy to develop novel inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov

In one study, derivatives with an N-1 methyl group were synthesized and subsequently functionalized at the N-3 position with guanidine (B92328) or 5-amino-1,2,4-triazole moieties. These N-1 methyl derivatives were evaluated for NHE-1 inhibition and other pharmacological activities. nih.gov Another line of research involved creating N-1, N-3 bis-substituted derivatives bearing two guanidine moieties, further highlighting the importance of substitution at this position for achieving potent biological effects. nih.gov The strategic modification at both the N-1 and N-3 positions is often employed to enhance activities like antibacterial efficacy. nih.govmdpi.com

Impact of N-3 Substitution, including the Cyclopropyl (B3062369) Group

The N-3 position of the quinazoline-2,4-dione core is a key site for modification, and the nature of the substituent at this position often dictates the compound's primary biological activity. It has been suggested that incorporating different heterocyclic moieties at the N-3 position can lead to an increase in activity. nih.gov

Research into antidiabetic agents identified 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione as having high inhibitory activity against alpha-amylase and alpha-glucosidase. mdpi.com For antimicrobial applications, the presence of a substituted aromatic ring at this position is considered essential for activity. nih.gov

While specific research focusing solely on the 3-cyclopropyl substituent is limited in the provided context, the general principles of N-3 substitution are well-established. The size, lipophilicity, and electronic properties of the group at N-3 are critical. For example, in the development of PARP-1/2 inhibitors, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety were designed and showed potent activity. rsc.org Similarly, derivatives containing 3-substituted piperazines have also been investigated as potent PARP-1/2 inhibitors. nih.gov These examples underscore the versatility of the N-3 position in generating derivatives with diverse therapeutic actions.

Role of Substituents on the Aromatic Ring (e.g., C-7, C-8 positions)

Substitutions on the fused benzene (B151609) ring of the quinazoline (B50416) scaffold play a significant role in modulating biological activity. SAR studies have indicated that the presence of a halogen atom, such as chlorine, at the C-7 position can favor anticonvulsant activity. nih.gov More broadly, substitutions at the C-6 and C-8 positions have been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov

Conformational Analysis and Bioactive Conformation

Understanding the three-dimensional structure and bioactive conformation of quinazoline-2,4-dione derivatives is essential for rational drug design. X-ray crystallography is a powerful tool for elucidating these structural details.

In a study on PARP-1/2 inhibitors, the co-crystal structure of a potent quinazoline-2,4-dione derivative (compound 11) complexed with the PARP-1 enzyme was obtained. rsc.org This analysis revealed a unique binding mode, providing critical insights into the specific molecular interactions responsible for its inhibitory activity. rsc.org Similarly, the binding features of other derivatives containing methyl- or ethyl-substituted piperazine (B1678402) rings were revealed through cocrystal structures with PARP-1, guiding further optimization. nih.gov These structural studies help to confirm that the designed molecules adopt the intended conformation to interact effectively with their biological targets. Molecular docking studies also serve as a valuable computational tool to predict and analyze the binding modes of these compounds with their target enzymes, such as DNA gyrase. rsc.orgmdpi.com

The following table displays inhibitory concentrations for selected quinazoline-2,4-dione derivatives against PARP-1 and PARP-2, illustrating the potency achieved through specific substitutions. rsc.orgnih.gov

CompoundTargetIC₅₀ (nM)
24 PARP-10.51
PARP-223.11
32 PARP-11.31
PARP-215.63

Design Principles for Overcoming Resistance Mechanisms

A significant challenge in antimicrobial and anticancer therapy is the development of drug resistance. One major cause is the overexpression of efflux pumps, which are membrane proteins that actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.gov

Strategies to Address Efflux Resistance

Designing quinazoline derivatives that can either evade or inhibit efflux pumps is a key strategy to combat multidrug resistance (MDR). nih.govresearchgate.net Several series of quinazoline derivatives have been specifically investigated for their ability to inhibit the activity of efflux pumps in Gram-negative bacteria. nih.govresearchgate.net

Molecular modeling and docking studies are employed to design and evaluate quinazoline derivatives as potential efflux pump inhibitors (EPIs). nih.gov For instance, two quinazoline derivatives, labeled BG1189 and BG1190, were studied as potential EPIs for the AcrAB-TolC pump, a major efflux system in bacteria. Molecular docking results indicated that these compounds have a low estimated free energy of binding to the AcrB subunit of the pump, suggesting they could be effective inhibitors. nih.gov A promising approach is to develop compounds that can act as chemosensitizers in combination therapy with existing antibiotics, thereby restoring bacterial susceptibility. researchgate.net

Design for Target-Mediated Resistance Evasion

The emergence of bacterial resistance to existing antibiotics, particularly fluoroquinolones, has necessitated the development of new agents that can circumvent these resistance mechanisms. A significant strategy in this endeavor has been the design of quinazoline-2,4-dione derivatives that can effectively inhibit bacterial DNA gyrase and topoisomerase IV, even in strains harboring resistance mutations. The design of these compounds focuses on altering the interaction with the enzyme-DNA complex to overcome the protective effects of common mutations.

A key mechanism of fluoroquinolone resistance involves mutations in the gyrA gene, which encodes a subunit of DNA gyrase. These mutations often occur at specific sites that reduce the binding affinity of the antibiotic. Research into quinazoline-2,4-dione derivatives has revealed that modifications to their chemical structure can bypass this form of resistance. Unlike fluoroquinolones, which rely on a magnesium-water bridge for their interaction with GyrA, certain quinazoline-2,4-diones can stabilize the enzyme-DNA cleavage complex through alternative interactions. This fundamental difference in the binding mechanism makes them less susceptible to the effects of common GyrA mutations. nih.gov

Structure-activity relationship (SAR) studies on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones have identified specific structural features that are crucial for their activity against resistant mutants. Two key areas of modification have shown significant impact: the substituent at the C-7 position and the group at the N-3 position of the quinazoline ring. nih.gov

For instance, the introduction of a 3-amino group at the N-3 position has been shown to substantially enhance the compound's "antimutant" activity. This modification can diminish the protective effect of gyrA resistance mutations to the point where some mutant strains become as susceptible, or even more so, than the wild-type strains. nih.gov Furthermore, the nature of the cyclic amine substituent at the C-7 position plays a critical role. The following trend in activity against resistant strains has been observed for different C-7 rings: 3-aminomethyl pyrrolidinyl > 3-aminopyrrolidinyl > diazobicyclo > 2-ethyl piperazinyl. nih.gov

These findings underscore a strategic approach to designing new antibacterial agents where the focus is not solely on increasing potency against wild-type bacteria but also on minimizing the impact of resistance mutations. By systematically modifying the quinazoline-2,4-dione scaffold, it is possible to develop compounds that maintain their efficacy against clinically relevant drug-resistant pathogens.

Table 1: Impact of N-3 and C-7 Substituents on the Antimutant Activity of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones

N-3 Substituent C-7 Ring Structure Relative Antimutant Activity
Amino 3-aminomethyl pyrrolidinyl Very High
Amino 3-aminopyrrolidinyl High
Hydrogen 3-aminomethyl pyrrolidinyl Moderate
Hydrogen 3-aminopyrrolidinyl Low

Development of Antimutant Activity and Mutant Selection Window Analysis

The development of antibacterial agents with potent antimutant activity is a critical strategy to curb the emergence and spread of drug resistance. This involves designing molecules that are not only effective against susceptible bacteria but also retain their activity against strains that have developed resistance mutations. For quinazoline-2,4-dione derivatives, research has focused on their ability to inhibit mutated forms of DNA gyrase, a primary target of fluoroquinolone antibiotics.

A key concept in understanding the potential of an antibiotic to select for resistant mutants is the "mutant selection window" (MSW). The MSW is the concentration range between the minimum inhibitory concentration (MIC) of the susceptible wild-type population and the mutant prevention concentration (MPC), which is the lowest concentration of an antibiotic that prevents the growth of the least susceptible single-step mutant. Antibiotic concentrations falling within this window are believed to facilitate the selective amplification of resistant subpopulations. Therefore, a narrower MSW is a desirable characteristic for a new antibiotic, as it implies a lower likelihood of promoting resistance development.

Studies on 1-cyclopropyl-8-methoxy-quinazoline-2,4-dione derivatives have demonstrated their potential for a narrower MSW compared to related fluoroquinolones. For example, population analysis with wild-type Escherichia coli has shown that a highly active quinazoline-2,4-dione derivative exhibited a narrower MSW than both its cognate fluoroquinolone and ciprofloxacin. nih.gov This suggests that such compounds may have a lower propensity to select for resistant mutants during therapy.

The enhanced activity against resistant mutants and the narrower MSW of certain quinazoline-2,4-diones can be attributed to their distinct mechanism of interaction with the gyrase-DNA complex. The presence of a 3-amino group, for instance, has been shown to significantly reduce the protective effect of gyrA resistance mutations. nih.gov In some cases, these derivatives have been observed to be more active against quinolone-resistant gyrB mutants than against the wild-type enzyme. nih.gov This indicates that these compounds can form stable cleavage complexes even when the enzyme is mutated in ways that confer resistance to traditional fluoroquinolones.

The rate of bacterial killing is another important factor. A highly active quinazoline-2,4-dione was found to kill E. coli at a rate that was minimally affected by a gyrA resistance mutation, and its killing rate was comparable to its fluoroquinolone counterpart at concentrations well above the MIC. nih.gov This sustained bactericidal activity against resistant strains further underscores the potential of this class of compounds to mitigate the selection of resistant mutants.

Table 2: Comparative Mutant Selection Window Parameters

Compound Class Relative Width of Mutant Selection Window Propensity to Select for Resistance
Fluoroquinolones (e.g., Ciprofloxacin) Wide Higher
1-cyclopropyl-8-methoxy-quinazoline-2,4-diones Narrow Lower

Preclinical Biological Activities and Mechanistic Investigations of Quinazoline 2,4 Dione Derivatives

Antimicrobial Activity

Quinazoline-2,4-dione derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov These scaffolds are recognized for their wide range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. rsc.orgmdpi.com The versatility of the quinazoline-2,4-dione core allows for synthetic modifications at various positions, leading to the development of novel agents with potent antimicrobial activities against a spectrum of pathogens. nih.govmdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of quinazoline-2,4-dione have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. bohrium.comnih.gov Studies have shown that specific substitutions on the quinazoline (B50416) ring system can lead to compounds with broad-spectrum activity. nih.govbohrium.com For instance, certain novel series of these derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains, often showing moderate to potent activity. bohrium.comnih.gov

The antibacterial potential of these compounds has been assessed against common pathogens such as Staphylococcus aureus, Staphylococcus haemolyticus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). rsc.orgmdpi.comnih.gov The introduction of different moieties, such as 1,2,4-triazole (B32235) Schiff bases or acylthiourea groups, has been explored to enhance antibacterial potency. rsc.orgresearchgate.net For example, a series of quinazoline-2,4-dione derivatives incorporating a 1,2,4-triazole Schiff-base unit showed excellent inhibition against Xanthomonas oryzae pv. oryzae. researchgate.net Another study highlighted derivatives with a 3-amino group and specific C-7 ring structures, like 3-aminomethyl pyrrolidinyl, which significantly lowered the minimum inhibitory concentration (MIC) against E. coli. nih.gov

Antibacterial Activity of Selected Quinazoline-2,4-Dione Derivatives
Compound TypeBacterial Strain(s)Observed ActivityReference
1,3-disubstituted quinazoline-2,4-dionesStaphylococcus aureus, Escherichia coliModerate to broad-spectrum activity; one derivative showed an inhibition zone of 15 mm against E. coli. nih.gov
Quinazoline-2,4-diones with eight-membered nitrogen-heterocyclesStaphylococcus aureus, Staphylococcus haemolyticusCompounds 2b and 2c exhibited the best antibacterial activity among the tested series. mdpi.comnih.gov
1-cyclopropyl-8-methoxy-quinazoline-2,4-dionesEscherichia coliA 3-amino group and a C-7 (S)-3-aminomethyl pyrrolidine (B122466) ring lowered the wild-type MIC by approximately 20-fold. nih.gov
Quinazoline-2,4-diones with acylthiourea and pyrazole (B372694) moietiesE. coli, P. aeruginosa, B. subtilis, S. aureusCompound 3c, with electron-withdrawing groups, showed the best activity against all tested strains. rsc.org

The primary mechanism of antibacterial action for many quinazoline-2,4-dione derivatives is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). researchgate.neteco-vector.com These enzymes are crucial for bacterial DNA replication, repair, and decatenation, making them validated targets for antibiotics. researchgate.net By inhibiting these enzymes, the compounds interfere with essential cellular processes, leading to bacterial cell death. eco-vector.com

Quinazoline-2,4-diones have been designed as fluoroquinolone-like inhibitors that target these enzymes. nih.govnih.gov DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in several Gram-positive species. nih.gov Some derivatives have been shown to inhibit the ATPase function of the GyrB subunit of DNA gyrase. rsc.orgnih.gov For example, a study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel and potent inhibitors of the S. aureus GyrB protein, with IC50 values as low as 0.28 µM. nih.gov This dual-targeting capability against both enzymes may help prevent or delay the development of target-based resistance. researchgate.net

While quinazoline-2,4-diones share the same enzymatic targets as fluoroquinolones, there are key mechanistic differences. Fluoroquinolones function by binding to and stabilizing the enzyme-DNA cleavage complex, which transforms the topoisomerase into a cellular poison that creates lethal double-stranded DNA breaks. researchgate.netnih.gov

In contrast, some of the newer quinazoline-2,4-dione derivatives function as ATP-competitive inhibitors, targeting the ATPase domain of the GyrB subunit of DNA gyrase or the corresponding ParE subunit of topoisomerase IV. researchgate.netnih.gov This mode of action blocks the energy supply required for the enzyme's function, thus inhibiting its activity without necessarily stabilizing the cleavage complex in the same manner as fluoroquinolones. researchgate.net Furthermore, structural modifications to the quinazoline-2,4-dione core, such as the conversion from a quinolone core, have been shown to improve activity against gyrase mutants, suggesting a different binding interaction compared to traditional fluoroquinolones. nih.gov

A significant advantage of certain quinazoline-2,4-dione derivatives is their effectiveness against bacterial strains that have developed resistance to existing antibiotics, including fluoroquinolones. nih.gov Resistance to fluoroquinolones often arises from mutations in the genes encoding DNA gyrase and topoisomerase IV. nih.govmdpi.com

Studies on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones have demonstrated that these compounds can overcome such resistance. nih.gov Certain derivatives were found to be as susceptible, or even more susceptible, to gyrase resistance mutants than to the wild-type cells. nih.gov For example, the addition of a 3-amino group to the quinazolinedione scaffold significantly improved activity against E. coli strains with gyrA resistance mutations. nih.gov Similarly, novel GyrB inhibitors from the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide class have shown potent antibacterial activity against methicillin-resistant S. aureus (MRSA), a high-priority pathogen. nih.gov This suggests that these compounds can evade common resistance mechanisms and represent a promising avenue for developing new antibiotics to treat multidrug-resistant infections. nih.gov

Antifungal Activity

In addition to their antibacterial properties, quinazoline-2,4-dione derivatives have been investigated for their potential as antifungal agents. rsc.orgbohrium.comnih.gov These compounds have shown inhibitory activity against a range of pathogenic fungi, including Candida albicans, Aspergillus flavus, Cryptococcus neoformans, and Mucor mucedo. bohrium.comnih.govmdpi.com

One mechanism of antifungal action for some derivatives is the inhibition of chitin (B13524) synthase, an essential enzyme for the formation of the fungal cell wall. bohrium.comnih.gov A study on 1-methyl-3-substituted quinazoline-2,4-dione derivatives found a positive correlation between their antifungal activity and their ability to inhibit chitin synthase. bohrium.comnih.gov Some of these compounds exhibited antifungal potency that was significantly stronger than the standard drugs fluconazole (B54011) and polyoxin (B77205) B. nih.gov Other research has demonstrated that cyclopropyl (B3062369) derivatives of quinazolinones also exhibit high antifungal activity against bread mold (Mucor mucedo). mdpi.com The development of these compounds is promising as they appear to be specifically targeted for fungi, with negligible action against bacteria. bohrium.comnih.gov

Antifungal Activity of Selected Quinazoline-2,4-Dione Derivatives
Compound TypeFungal Strain(s)Observed ActivityReference
1-methyl-3-substituted quinazoline-2,4-dionesCandida albicans, Aspergillus flavus, Cryptococcus neoformansSeveral compounds showed stronger activity than fluconazole and polyoxin B; activity correlated with chitin synthase inhibition. bohrium.comnih.gov
2-cyclopropyl-3-R-quinazoline-4(3H)-onesMucor mucedo (bread mold)All synthesized compounds revealed high antifungal activity. mdpi.com
Pyrazol-quinazolinone derivativesSeven phytopathogenic fungi including Fusarium oxysporumCompound 2c showed 62.42% inhibition against F. oxysporum at 300 mg/L. mdpi.com
Triazolo-fused quinazolinonesAspergillus niger, Candida albicans, Aspergillus flavusGood inhibition against A. niger with an MIC value of 15 mg/mL, comparable to fluconazole. mdpi.com

Antiviral Activity (e.g., Vaccinia, Adenovirus, Herpes Simplex Virus Type 1, Influenza A)

The versatile quinazoline scaffold has also been a foundation for the development of potent antiviral agents. researchgate.net Various derivatives have demonstrated inhibitory effects against a range of DNA and RNA viruses. researchgate.netinternationalscholarsjournals.com

Specifically, 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as a novel class of agents with specific activity against DNA viruses like vaccinia virus and adenovirus. researchgate.net In one study, a derivative, 24b11, showed an EC50 value of 1.7 µM against vaccinia virus, which was 15 times more potent than the reference drug Cidofovir. researchgate.net Another compound, 24b13, was the most potent against adenovirus-2, with an EC50 of 6.2 µM. researchgate.net Other research has identified 2-phenyl-3-disubstituted quinazolin-4(3H)-ones with specific activity against vaccinia virus, Herpes Simplex Virus type 1 (HSV-1), and Coxsackie virus B4. internationalscholarsjournals.com Furthermore, certain quinazolinone compounds have been found to be novel and potent inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with EC50 values as low as 86 nM and no significant cytotoxicity. nih.gov These findings underscore the potential of the quinazoline-2,4-dione scaffold in the discovery of new antiviral therapeutics. researchgate.net

Anticancer / Antiproliferative Activity

Quinazoline-2,4-dione derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor cell growth and proliferation. nih.govacs.org Research has focused on modifying the core structure to enhance potency and selectivity against different cancer-related targets.

Inhibition of Poly(ADP-ribose) Polymerase (PARP-1/2)

The quinazoline-2,4-dione scaffold has been identified as a promising framework for the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, which are crucial in cancer therapy for interfering with DNA repair in cancer cells. researchgate.netplos.org The substitution at the 3-position of the quinazoline ring is a key area for structural modification to achieve potent PARP-1/2 inhibition. nih.gov

While many potent derivatives feature complex substitutions at this position, such as 3-amino pyrrolidine or N-substituted piperazinone moieties, the potential of smaller alkyl groups has also been considered. plos.orgnih.gov A patent for quinazoline-2,4-dione derivatives as PARP inhibitors specifically identifies a cyclopropyl group as a preferred example of a cycloalkyl substituent at this position. ekb.eg This indicates that the 3-cyclopropyl moiety is a recognized structural component in the design of PARP inhibitors based on this scaffold, although specific inhibitory concentration (IC₅₀) data for this particular compound are not detailed in the broader scientific literature. Studies on other 3-substituted derivatives have yielded compounds with nanomolar potency against PARP-1 and PARP-2. researchgate.netnih.gov

Inhibition of Tyrosine Kinases (e.g., EGFR-TK, VEGFR-2)

The inhibition of tyrosine kinases is a well-established strategy in cancer therapy, and various quinazoline derivatives have been developed as potent inhibitors. acs.org Specifically, the 3-substituted quinazoline-2,4-dione scaffold has been investigated for its potential to dually inhibit c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor angiogenesis and metastasis.

A study focused on designing dual c-Met/VEGFR-2 inhibitors synthesized a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. Several compounds from this series demonstrated substantial inhibitory activity against both enzymes, with IC₅₀ values in the nanomolar range (0.052–0.084 µM). While this research underscores the importance of the 3-position for achieving high potency, the specific inhibitory data for the 3-cyclopropyl derivative was not explicitly detailed in the study's report. Nonetheless, the findings confirm that the 3-substituted quinazoline-2,4-dione framework is a viable starting point for developing potent tyrosine kinase inhibitors.

Topoisomerase II Inhibition (Anticancer Mechanism)

Topoisomerase II is a critical enzyme in DNA replication and a validated target for anticancer drugs. nih.gov While some quinazoline-based compounds have been investigated as topoisomerase II inhibitors, the specific activity of derivatives based on the quinazoline-2,4-dione scaffold is less defined. nih.gov Research has shown that related structures, such as 1,2,4-triazolo[4,3-c]quinazolines, can act as intercalative Topoisomerase II inhibitors. Additionally, a study on quinazoline-2,4-dione derivatives noted their potential as inhibitors of bacterial DNA gyrase and topoisomerase IV, though this relates to antibacterial rather than anticancer activity. Direct evidence specifically linking 3-cyclopropyl-1H-quinazoline-2,4-dione to topoisomerase II inhibition as an anticancer mechanism is not prominent in the available literature.

Cell Cycle Modulation and Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. The quinazoline-2,4-dione scaffold and its derivatives have been shown to possess these capabilities. For instance, the unsubstituted parent compound, quinazoline-2,4(1H,3H)-dione, was found to induce apoptosis in HepG2 liver cancer cells.

Furthermore, studies on 3-substituted derivatives that showed potent inhibition of c-Met/VEGFR-2 also demonstrated that these compounds could arrest the cell cycle and induce significant levels of apoptosis. Other research on 3-substituted quinazoline derivatives, such as those bearing sulfonamide moieties, revealed an ability to mediate apoptosis and arrest cell cycle growth in the G1 phase. This collective evidence suggests that the this compound compound, as part of this structural class, likely shares the potential to modulate cell cycle progression and trigger apoptotic pathways in cancer cells.

Modulation of Receptor Systems

Beyond enzymatic inhibition, quinazoline-2,4-dione derivatives have been explored for their ability to modulate key cell surface receptor systems involved in various physiological and pathological processes.

Cannabinoid Receptor Type 2 (CB2) Agonism and Selectivity

The Cannabinoid Receptor Type 2 (CB2) is a G protein-coupled receptor considered a promising therapeutic target for immune-related and pain disorders, without the psychoactive side effects associated with CB1 receptor activation. In the search for novel CB2 agonists, a series of quinazoline-2,4(1H,3H)-dione derivatives were designed and evaluated.

Structure-activity relationship (SAR) studies were conducted to understand the impact of different substituents at the N3 position of the quinazoline ring. These investigations revealed that the nature of this substituent is critical for CB2 agonist activity. When hydrophobic groups such as isobutyl, isopropyl, and specifically cyclopropyl (in compound 19 ) were introduced at the 3-position, a significant decrease in potency was observed compared to derivatives with a t-butyl or n-butyl group. The derivative with a cyclohexyl group at this position lost all CB2 agonist activity. This demonstrates that while the 3-position is key for activity, a 3-cyclopropyl substitution is not optimal for potent CB2 agonism within this chemical series.

Table 1: Effect of N3-Substituent on CB2 Receptor Agonist Activity

CompoundN3-Substituent (R₃)CB2 EC₅₀ (nM)Relative Potency Comment
5t-Butyl11.08 ± 2.65Reference Potency
16n-Butyl13.63 ± 3.12Similar potency to compound 5
17Isobutyl121.7 ± 25.4Significant decrease in potency
18Isopropyl109.1 ± 19.8Significant decrease in potency
19Cyclopropyl96.16 ± 18.7Significant decrease in potency
20Cyclohexyl>10000Loss of activity

Data adapted from a study on quinazoline/pyrimidine-2,4(1H,3H)-diones as CB2 agonists, illustrating the impact of various hydrophobic groups at the N3 position on receptor potency.

5-HT3A Receptor Antagonism

TRPC5 Receptor Modulation

Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) is an ion channel implicated in various physiological and pathological processes, including fear and anxiety, and kidney diseases. Modulation of TRPC5 activity is an area of interest for therapeutic intervention. Although various heterocyclic compounds are being explored as TRPC5 modulators, specific research on the interaction of this compound with the TRPC5 receptor has not been detailed in the available literature.

Other Pharmacological Activities

Anti-inflammatory Activity

The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. mdpi.com Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated anti-inflammatory properties in various preclinical models. The mechanisms often involve the inhibition of pro-inflammatory mediators. However, specific in vivo or in vitro anti-inflammatory data for this compound is not currently available.

Anticonvulsant Activity

A significant body of research highlights the anticonvulsant potential of quinazoline-2,4(1H,3H)-dione derivatives. mdpi.com The structural features of the quinazoline ring are considered important for this activity. Various substituted analogs have been synthesized and evaluated in preclinical models of epilepsy. Despite this, dedicated studies on the anticonvulsant effects of this compound are absent from the current scientific literature.

Antioxidant Activity

The antioxidant properties of quinazoline derivatives have also been a subject of investigation. mdpi.com These compounds may exert their effects through various mechanisms, such as scavenging free radicals. While the general antioxidant potential of the quinazoline-2,4-dione class is acknowledged, specific assays and results for this compound are not documented.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Inhibition of phosphodiesterases (PDEs), particularly PDE4, is a validated strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The quinazoline-2,4(1H,3H)-dione core has been utilized in the design of PDE4 inhibitors. mdpi.com This activity is attributed to the structural similarity of the quinazoline scaffold to the natural substrate of the enzyme. However, specific inhibitory concentrations or mechanistic studies for this compound against PDE4 have not been reported.

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Currently, there are no specific preclinical studies available that investigate the Cyclin-Dependent Kinase 5 (CDK5) inhibitory activity of this compound. However, the broader class of quinazolinone derivatives has been identified as a source of CDK5 inhibitors. nih.gov Some quinazolinone analogs have been shown to modulate CDK5 activity, suggesting that the quinazoline scaffold has the potential to bind to protein kinases. nih.gov

Antihypertensive Activity

Specific preclinical investigations into the antihypertensive effects of this compound have not been reported in the available literature. Nevertheless, the quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents. nih.gov Derivatives of quinazoline have been extensively studied and are known to possess antihypertensive properties. nih.gov

Antiplatelet Activity

There is a lack of specific preclinical data on the antiplatelet activity of this compound. However, the potential for quinazoline-2,4-dione derivatives to exhibit antiplatelet effects has been recognized within the broader class of these compounds. nih.gov

Antimalarial Activity

While direct studies on the antimalarial properties of this compound are not available, research on related compounds offers some insights. For instance, in a series of dihydroquinazolinone-3-carboxamides, the inclusion of an N-cyclopropyl group was found to maintain antiparasitic activity against Plasmodium falciparum. This suggests that the cyclopropyl moiety can be a favorable substituent for antimalarial potency within quinazoline-based scaffolds. The broader quinazoline-2,4(1H,3H)-dione class has been investigated for its antimalarial potential. researchgate.net

Antileukemic Activity

Specific preclinical studies focusing on the antileukemic activity of this compound have not been identified. However, the quinazoline-2,4(1H,3H)-dione scaffold is recognized for a wide range of biological functions, including antileukemic activities. researchgate.net

Cholinesterase Inhibitory Activity

There is no specific information available regarding the cholinesterase inhibitory activity of this compound. However, the general class of quinazoline derivatives has been a subject of interest for its potential to inhibit cholinesterase, an enzyme implicated in neurodegenerative diseases. nih.gov

Antimutagenic Activity

Preclinical data on the antimutagenic properties of this compound are not available in the current scientific literature. The broader class of quinazoline-2,4(1H,3H)-diones has been noted for a diverse range of biological activities, which includes antimutagenic potential. researchgate.net

Antidiabetic Activity

No specific preclinical studies detailing the antidiabetic activity of this compound were found. Research on other quinazoline-2,4-dione derivatives has suggested potential hypoglycemic effects, but data for the cyclopropyl-substituted compound, including any mechanistic investigations or data tables from in vitro or in vivo models, is not publicly available.

Anticoccidial Activity

Similarly, there is no available scientific literature detailing the preclinical anticoccidial activity of this compound. The quinazoline scaffold has been explored for its potential against various parasites, but specific studies and corresponding data on the efficacy of the 3-cyclopropyl derivative against Eimeria species or other coccidian parasites have not been reported.

Drug Discovery and Development Strategies for Quinazoline 2,4 Dione Derivatives

Rational Drug Design Principles

Rational drug design for quinazoline-2,4-dione derivatives is a cornerstone of modern medicinal chemistry, focusing on the synthesis of molecules with specific biological targets. This approach is heavily reliant on understanding the three-dimensional structure of the target protein and the corresponding structure-activity relationships (SAR) of the synthesized compounds. nih.gov For instance, in the development of inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP), novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized. rsc.org The SAR studies of these compounds have revealed that specific substitutions on the quinazoline-2,4-dione scaffold are crucial for their inhibitory activity. nih.govrsc.org

Molecular docking studies are a important component of this rational design process, allowing researchers to predict the binding affinity and orientation of a ligand at the active site of a target protein. nih.govrsc.org This in silico technique was used to analyze the binding modes of novel quinazolin-2,4-dione hybrid molecules with the active site of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a potential target for antimalarial drugs. nih.govnih.gov Such studies provide valuable insights that guide the synthesis of more potent and selective inhibitors. nih.govrsc.org

Lead Compound Optimization

Once a "hit" compound with desired biological activity is identified through screening, the process of lead optimization begins. This involves chemically modifying the hit compound to improve its potency, selectivity, and pharmacokinetic properties. A lead optimization strategy was utilized in the design of new quinazoline (B50416) derivatives as multi-targeting agents for the treatment of Alzheimer's disease. nih.gov This process led to the identification of compounds with significant inhibitory activity against human cholinesterases and β-secretase, along with favorable blood-brain barrier permeability. nih.gov

The optimization process often involves the synthesis and testing of a series of analogs to refine the SAR. For quinazoline-2,4-diones, this has led to the discovery of compounds with improved ADME (absorption, distribution, metabolism, and excretion) profiles and good bioavailability, making them more suitable for in vivo studies. nih.gov

Strategies for Improving Cellular Permeability and Efflux Avoidance

A significant challenge in drug development is ensuring that a compound can reach its intracellular target. This requires good cellular permeability and the ability to avoid efflux pumps, which are proteins that can actively transport drugs out of cells, leading to multidrug resistance. nih.gov To address this, quinazoline derivatives have been specifically designed as efflux pump inhibitors (EPIs). nih.gov In silico approaches are used to investigate the pharmacodynamic and pharmacokinetic profiles of these derivatives, with molecular docking and predicted ADMET features suggesting their potential as attractive antimicrobial drug candidates. nih.gov The lipophilicity of a compound, often expressed as the log P value, is a key parameter that can be modulated to improve cellular permeability. researchgate.net

Combinatorial Chemistry and High-Throughput Screening in Compound Library Generation

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for generating and evaluating large libraries of compounds. The synthesis of a series of new quinazolin-2,4-dione derivatives incorporating various bioactive moieties has been reported, demonstrating the application of these techniques. mdpi.com These libraries can then be screened against a variety of biological targets to identify new hit compounds. For example, a library of 22 quinazolindione derivatives was subjected to virtual screening to assess their potential as antimalarial agents. frontiersin.org

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the active parts of a molecule) to create a new hybrid molecule with improved affinity and efficacy. rsc.org This approach has been widely applied to the quinazoline-2,4-dione scaffold. frontiersin.orgrsc.org For instance, novel hybrid quinazolin-2,4-dione analogs bearing various heterocyclic moieties have been synthesized and evaluated for their potential as antimalarial and antibacterial agents. rsc.orgfrontiersin.org The goal of this strategy is to develop compounds with multi-faceted biological activity that can target specific or multiple biological pathways. rsc.org

Repurposing and Analog Design Based on Privileged Scaffolds

The quinazoline-2,4-dione core is considered a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org This means that this structural motif is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs for various diseases. researchgate.net The 3-hydroxy-quinazoline-2,4-dione moiety, for example, has been identified as a useful scaffold for obtaining selective antagonists for Gly/NMDA and AMPA receptors. nih.gov By making strategic modifications to this privileged scaffold, researchers can design new analogs with tailored biological activities. nih.gov

The following table provides a summary of the drug discovery and development strategies discussed:

StrategyDescriptionApplication to Quinazoline-2,4-Dione Derivatives
Rational Drug Design Utilizing knowledge of a biological target's structure to design and synthesize molecules that can interact with it.Design of PARP inhibitors and antimalarial agents targeting pfDHODH. rsc.orgnih.gov
Lead Compound Optimization Chemical modification of a hit compound to improve its pharmacological properties.Development of multi-targeting agents for Alzheimer's disease with improved efficacy and ADME profiles. nih.govnih.gov
Improving Cellular Permeability and Efflux Avoidance Designing molecules that can effectively cross cell membranes and evade cellular efflux mechanisms.Creation of quinazoline derivatives as efflux pump inhibitors to combat multidrug resistance. nih.gov
Combinatorial Chemistry and High-Throughput Screening Generating and rapidly screening large libraries of compounds to identify new drug leads.Synthesis and virtual screening of quinazolin-2,4-dione libraries for antimalarial and antibacterial activities. mdpi.comfrontiersin.org
Molecular Hybridization Combining two or more pharmacophores to create a single hybrid molecule with enhanced biological activity.Synthesis of hybrid molecules with antimalarial and antibacterial properties. rsc.orgfrontiersin.orgrsc.org
Repurposing and Analog Design Based on Privileged Scaffolds Utilizing a common structural motif known to bind to multiple targets to design new drugs.Using the quinazoline-2,4-dione scaffold to develop antagonists for neurological receptors. nih.gov

Intellectual Property and Patent Landscape

Analysis of Patented Quinazoline-2,4-Dione Derivatives

An analysis of the patent literature reveals a strong focus on the development of quinazoline-2,4-dione derivatives as inhibitors of various enzymes, particularly kinases and poly(ADP-ribose) polymerases (PARPs). nih.govrsc.orgnih.gov These patents typically claim a genus of compounds defined by a core quinazoline-2,4-dione structure with variable substituents at different positions.

One prominent area of patenting activity involves the design of these derivatives as PARP-1/2 inhibitors for oncology applications. rsc.orgnih.govresearchgate.net For instance, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been synthesized and patented as potent PARP-1/2 inhibitors. rsc.orgresearchgate.net Another patented series includes derivatives with an N-substituted piperazinone moiety, which have demonstrated significant enzymatic activity against PARP-1 and PARP-2. nih.gov

Furthermore, patents have been filed for 3-substituted quinazoline-2,4-dione derivatives designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial targets in cancer therapy. nih.gov The intellectual property in this area also extends to various substituted heterocyclic compounds, including 4-amino-quinazoline derivatives that act as regulators of metabotropic glutamate (B1630785) receptors, and 4,6-disubstituted and 2,4,6-trisubstituted quinazoline (B50416) derivatives with applications in treating viral infections. google.com

The following interactive table provides a summary of representative patented quinazoline-2,4-dione derivatives:

Compound ClassKey Structural FeatureAssignee/InventorsPatent Application/Reference
Quinazoline-2,4-dione PARP-1/2 Inhibitors3-amino pyrrolidine moietyChinese Academy of Medical Science & Peking Union Medical CollegeC8OB00286J
Quinazoline-2,4-dione PARP-1/2 InhibitorsN-substituted piperazinone moietyChinese Academy of Medical Sciences and Peking Union Medical CollegeJ Med Chem. 2023 Oct 26;66(20)
3-substituted quinazoline-2,4(1H,3H)-dione DerivativesVaried substituents at the 3-positionNot specified in the provided abstractNot specified
Substituted 4-amino-quinazoline derivatives4-amino substitutionNot specified in the provided abstractWO 2007/104560
4,6-disubstituted and 2,4,6-trisubstituted quinazoline derivativesSubstitutions at positions 2, 4, and 6Not specified in the provided abstractWO 2008/009078

Therapeutic Areas Covered by Patents

The patent landscape for quinazoline-2,4-dione derivatives encompasses a broad spectrum of therapeutic areas, reflecting the diverse pharmacological activities of this class of compounds. nih.govmdpi.com A significant portion of the patent filings are concentrated in the field of oncology. nih.gov

Oncology: The most heavily patented therapeutic area for these derivatives is cancer treatment. nih.gov Patents describe their use as inhibitors of key cancer-related enzymes such as PARP-1/2, c-Met, and VEGFR-2. rsc.orgnih.govnih.gov These compounds are being developed for their potential to act as standalone anticancer agents or in combination with other therapies. rsc.orgresearchgate.net

Infectious Diseases: There is also notable patent activity for quinazoline derivatives in the treatment of infectious diseases. This includes patents for derivatives with antibacterial and antiviral properties. nih.govresearchgate.netgoogle.com For example, 2,4-diaminoquinazoline derivatives have been patented for their use in preventing or treating viral infections. google.com

Central Nervous System (CNS) Disorders: The application of quinazoline derivatives extends to the treatment of CNS disorders. Patents cover compounds intended for treating conditions such as schizophrenia and cognitive deficits by modulating the activity of targets like striatal-enriched tyrosine phosphatase (STEP). google.com

Inflammatory Diseases: The anti-inflammatory potential of quinazoline-2,4-dione derivatives has also been a subject of patent applications. nih.govmdpi.com

Other Therapeutic Areas: Beyond these major areas, patents for quinazoline-2,4-dione derivatives cover a range of other potential therapeutic applications, including their use as anticonvulsants, antidiabetics, and antioxidants. nih.govmdpi.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic routes for quinazoline-2,4-diones is a cornerstone of future research. researchgate.net While traditional methods exist, contemporary efforts are focused on improving efficiency, reducing environmental impact, and increasing molecular diversity. researchgate.net Green chemistry principles are becoming increasingly integral, promoting the use of less hazardous reagents and solvents. researchgate.net

Recent advancements include one-pot, multi-component reactions that streamline the synthesis process, offering high yields and atom economy. acs.orgrsc.org For instance, a novel metal-free catalysis approach using 4-dimethylaminopyridine (B28879) (DMAP) has been developed for the construction of substituted quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347). acs.org Another innovative strategy involves the use of carbon dioxide (CO2) as a C1 source, aligning with the principles of green and sustainable chemistry. researchgate.net Solid-phase synthesis techniques are also being explored to facilitate the rapid generation of diverse compound libraries for high-throughput screening. benthamscience.com

Future explorations will likely focus on:

Catalyst Development: Designing more efficient and recyclable catalysts, including nanocatalysts, to drive the synthesis under milder conditions. researchgate.net

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and automated synthesis.

Bio-catalysis: Investigating the use of enzymes to catalyze key steps in the synthetic pathway, offering high selectivity and sustainability.

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

A profound understanding of how 3-cyclopropyl-1H-quinazoline-2,4-dione and its analogs exert their biological effects at the molecular level is critical for their advancement as therapeutic agents. Current research has identified a range of molecular targets, including enzymes and receptors involved in various disease pathways.

For example, certain quinazolinone derivatives have been shown to act as inhibitors of tubulin polymerization, a key process in cell division, making them promising anticancer agents. mdpi.com Other derivatives function as inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival, highlighting their potential as antibacterial agents. rsc.orgnih.govbohrium.com In the context of cancer, some quinazoline-2,4-diones have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP-1/2), enzymes involved in DNA repair. rsc.orgnih.gov

Future research in this area will necessitate the use of advanced biochemical and biophysical techniques to:

Identify and validate novel molecular targets.

Characterize the precise binding interactions between the compounds and their targets through techniques like X-ray crystallography. rsc.org

Elucidate the downstream signaling pathways affected by the compound's activity. nih.gov

Advanced SAR and QSAR Modeling for Targeted Compound Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools for the rational design and optimization of lead compounds. acs.orgacs.org These computational approaches correlate the chemical structure of a molecule with its biological activity, enabling the prediction of the potency of novel derivatives. jocpr.comslideshare.net

For quinazoline-2,4-diones, SAR studies have revealed key structural features that influence their activity. For instance, the nature and position of substituents on the quinazoline (B50416) ring have been shown to be critical for their pharmacological effects. mdpi.comnih.gov QSAR models, often developed using techniques like 2D-multiple linear regression (2D-MLR) and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide quantitative insights into these relationships. nih.govrsc.org These models can guide the modification of the lead structure to enhance activity and selectivity. nih.gov

The future of SAR and QSAR modeling for quinazoline-2,4-diones will involve:

The use of larger and more diverse datasets to build more robust and predictive models.

The incorporation of advanced molecular descriptors that capture a wider range of physicochemical properties.

The application of machine learning algorithms to develop more sophisticated and accurate predictive models.

Development of Highly Selective and Potent Therapeutic Agents

A major goal in drug development is to create therapeutic agents that are both highly potent and selective for their intended target, thereby minimizing off-target effects and associated toxicities. The quinazoline-2,4-dione scaffold offers a versatile platform for achieving this.

Researchers have successfully designed and synthesized quinazoline-2,4-dione derivatives with high selectivity for specific targets. For example, a series of compounds has been developed as highly selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). rsc.org In another study, derivatives were designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, a promising strategy for overcoming therapeutic resistance in cancer. tandfonline.comnih.gov The development of potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 has also been reported. rsc.org

Future efforts will focus on:

Target-specific design: Utilizing structural information of the target's binding site to design compounds with optimal interactions.

Fragment-based drug discovery: Building potent and selective inhibitors by combining small molecular fragments that bind to adjacent pockets of the target protein.

Pharmacokinetic optimization: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better in vivo efficacy. nih.gov

Investigation of New Therapeutic Applications for Quinazoline-2,4-Diones

The diverse biological activities exhibited by quinazoline-2,4-diones suggest that their therapeutic potential extends beyond their currently explored applications. nih.govresearchgate.net While much of the focus has been on their anticancer and antibacterial properties, emerging research indicates their utility in other disease areas. nih.govdocumentsdelivered.com

The quinazoline-2,4-dione scaffold has been associated with a wide range of pharmacological activities, including:

Anti-inflammatory nih.gov

Anticonvulsant nih.gov

Antihypertensive nih.gov

Antidiabetic researchgate.netmdpi.com

Antiviral mdpi.com

Antimalarial researchgate.net

Future research should systematically screen libraries of this compound derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities. This could lead to the development of treatments for a variety of conditions, from neurodegenerative diseases to metabolic disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and design. jddtonline.info These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their structures. jddtonline.info

In the context of quinazoline-2,4-dione research, AI and ML can be applied to:

De novo drug design: Generate novel molecular structures with desired pharmacological properties.

Predictive modeling: Develop highly accurate models for predicting biological activity, toxicity, and pharmacokinetic profiles.

High-throughput virtual screening: Rapidly screen large virtual libraries of compounds to identify promising hits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.